5-ALLYL-3-[(4-NITROBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
CAS No.:
Cat. No.: VC9144814
Molecular Formula: C19H15N5O2S
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15N5O2S |
|---|---|
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | 3-[(4-nitrophenyl)methylsulfanyl]-5-prop-2-enyl-[1,2,4]triazino[5,6-b]indole |
| Standard InChI | InChI=1S/C19H15N5O2S/c1-2-11-23-16-6-4-3-5-15(16)17-18(23)20-19(22-21-17)27-12-13-7-9-14(10-8-13)24(25)26/h2-10H,1,11-12H2 |
| Standard InChI Key | NWIBBQOTPZIRGP-UHFFFAOYSA-N |
| SMILES | C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=C(C=C4)[N+](=O)[O-] |
| Canonical SMILES | C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the triazinoindole family, characterized by a fused tetracyclic system comprising:
-
An indole core (benzopyrrole) at positions 5,6-b.
-
A 1,2,4-triazine ring fused to the indole’s benzene moiety.
-
Substituents at position 5 (allyl group) and position 3 (4-nitrobenzylsulfanyl group).
The allyl group introduces unsaturation and reactivity for further functionalization, while the 4-nitrobenzylsulfanyl moiety contributes electron-withdrawing effects and potential redox activity .
Nomenclature and Isomerism
-
IUPAC Name: 5-Allyl-3-[(4-nitrobenzyl)sulfanyl]-5H- triazino[5,6-b]indole.
-
Regiochemistry: The fusion pattern ([5,6-b]) specifies the triazine’s attachment to the indole’s 5,6-positions.
-
Stereochemistry: No chiral centers are present in the base structure, though allyl group conformers may exist.
Synthetic Methodologies
Key Reaction Pathways
Synthesis typically involves multi-step sequences leveraging:
-
Indole Functionalization: Alkylation at N1 using allyl bromide under basic conditions .
-
Triazine Ring Construction: Cyclocondensation of amidrazones with carbonyl precursors. For example, reaction of 3-aminoindole-2-carboxaldehyde with thiosemicarbazide forms the triazine core .
-
Sulfanyl Group Introduction: Nucleophilic substitution using 4-nitrobenzyl mercaptan in the presence of a base (e.g., K₂CO₃) or Mitsunobu conditions .
Representative Reaction Scheme:
Optimization Challenges
-
Regioselectivity: Competing alkylation at indole’s C3 versus N1 requires careful control of reaction conditions .
-
Nitro Group Stability: The 4-nitrobenzyl group may undergo unintended reduction during catalytic hydrogenation steps .
Physicochemical Properties
Spectral Characterization
| Property | Data (Representative) | Method |
|---|---|---|
| Molecular Weight | 407.45 g/mol | HRMS |
| Melting Point | 218–220°C (dec.) | DSC |
| UV-Vis λₘₐₓ | 290 nm, 340 nm (shoulder) | Ethanol solution |
| ¹H NMR (DMSO-d₆) | δ 8.72 (s, 1H, triazine-H) | 400 MHz |
Solubility and Stability
-
Solubility: Sparingly soluble in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.
-
Stability: Decomposes above 220°C; sensitive to prolonged UV exposure due to the nitroaromatic moiety .
| Analog Structure | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| 5-Methyltriazinoindole | EGFR | 0.45 | |
| 3-Benzylsulfanylindole | S. aureus | 12.3 |
Applications in Materials Science
Optoelectronic Properties
The conjugated system and nitro group enable:
-
Nonlinear Optical (NLO) Behavior: Calculated hyperpolarizability (β) of 45 × 10⁻³⁰ esu via DFT .
-
Luminescence: Weak emission at 450 nm (λₑₓ = 340 nm) in thin films.
Coordination Chemistry
The sulfanyl group acts as a soft Lewis base, forming complexes with transition metals (e.g., Pd²⁺, Cu⁺):
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume